

Application Notes and Protocols for MAX-10181 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-10181 is a potent, orally bioavailable small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) interaction with its receptor, programmed cell death protein 1 (PD-1).[1][2] By disrupting this key immune checkpoint signaling pathway, **MAX-10181** has the potential to restore anti-tumor immunity. These application notes provide detailed protocols for the in vitro evaluation of **MAX-10181** using cell-based assays, designed to assist researchers in characterizing its biological activity.

Mechanism of Action

MAX-10181 functions by binding to PD-L1 and inducing its dimerization and subsequent internalization, thereby preventing its interaction with PD-1 on T-cells. This blockade of the PD-1/PD-L1 axis alleviates T-cell exhaustion and enhances the immune response against tumor cells.

Quantitative Data Summary

The following table summarizes the in vitro activity of **MAX-10181** from biochemical and cell-based assays.



Assay Type	Metric	Value	Cell Lines/System	Reference
Biochemical Assay	IC50	0.018 μΜ	PD-1/PD-L1 Binding Assay	[1]
Biochemical Assay	IC50	Low nanomolar	Homogeneous Time Resolved Fluorescence (HTRF)	[3]
Cell-Based Assay	EC50	>4000 nM	Immune Checkpoint Blockade (ICB) using Jurkat-ECs and CHO/TCRAct/PD -L1 cells	[3]
Cell Viability	Toxic Concentration	> 1 µM	Jurkat Effector Cells (48h)	[3]
Cell Viability	Toxic Concentration	> 0.25 μM	CHO/TCRAct/PD -L1 Cells (48h)	[3]

Experimental Protocols

1. Cell Line Selection and Maintenance

For evaluating the activity of **MAX-10181**, it is recommended to use a co-culture system of PD-L1 expressing cancer cells and PD-1 expressing immune cells.

- PD-L1 Positive Cancer Cell Lines:
 - HCC827 (Human lung adenocarcinoma): Known for high endogenous PD-L1 expression.
 - MC38 (Murine colon adenocarcinoma): A human PD-L1 knock-in version of this cell line has been used for in vivo studies with MAX-10181 and is suitable for in vitro work.[4]



- CHO/TCRAct/PD-L1 (Chinese Hamster Ovary, engineered): Expresses both a T-cell receptor (TCR) activator and human PD-L1, serving as an artificial antigen-presenting cell.
 [3]
- PD-1 Positive Immune Cell Lines:
 - Jurkat E6-1 (Human T-lymphocyte): Can be engineered to express PD-1 and a reporter gene (e.g., NFAT-luciferase) to quantify T-cell activation.
 - Primary Human T-cells: Can be isolated from peripheral blood mononuclear cells (PBMCs) for a more physiologically relevant system.

Culture Conditions:

- Adherent Cancer Cell Lines (e.g., HCC827, MC38, CHO):
 - Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and
 1% Penicillin-Streptomycin.
 - Culture Flasks: T-75 or T-150 flasks.
 - Passaging: Subculture when cells reach 80-90% confluency using trypsin-EDTA.
- Suspension Immune Cell Lines (e.g., Jurkat):
 - Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Culture Flasks: T-75 or T-150 flasks, maintained in an upright position.
 - Passaging: Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
- 2. PD-1/PD-L1 Blockade Assay (Co-culture)

This protocol describes a co-culture experiment to measure the ability of **MAX-10181** to block the PD-1/PD-L1 interaction and restore T-cell activation.

Materials:

PD-L1 positive cancer cells (e.g., CHO/TCRAct/PD-L1)



- PD-1 positive Jurkat effector cells (Jurkat-ECs) with a reporter system (e.g., NFAT-luciferase)
- MAX-10181 (dissolved in DMSO)
- Control antibody (e.g., anti-PD-L1 antibody, Durvalumab)
- 96-well white, clear-bottom tissue culture plates
- · Luciferase assay reagent
- Luminometer

Procedure:

- Plate PD-L1 Positive Cells: Seed the CHO/TCRAct/PD-L1 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight to allow for cell adherence.
- Prepare MAX-10181 Dilutions: Prepare a serial dilution of MAX-10181 in culture medium.
 The final DMSO concentration should be kept below 0.1%.
- Treat Cells: Add the MAX-10181 dilutions and controls (vehicle and control antibody) to the wells containing the adherent cells.
- Add Jurkat Effector Cells: Add the Jurkat-ECs to the wells at a density of 1 x 10⁵ cells per well.
- Co-culture: Incubate the co-culture plate for 6-24 hours at 37°C and 5% CO2.
- Measure T-cell Activation:
 - Allow the plate to equilibrate to room temperature.
 - Add the luciferase assay reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence using a plate reader. The signal intensity is proportional to the level of T-cell activation.
- 3. Cell Viability Assay



This protocol is to determine the cytotoxic effects of **MAX-10181** on the cell lines used in the primary assays.

Materials:

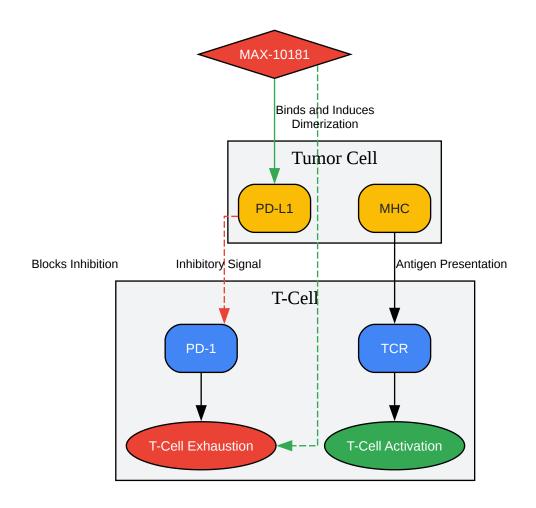
- Target cell lines (e.g., Jurkat-ECs, CHO/TCRAct/PD-L1)
- MAX-10181 (dissolved in DMSO)
- 96-well clear tissue culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

Procedure:

- Seed Cells: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
- Prepare MAX-10181 Dilutions: Prepare a serial dilution of MAX-10181 in culture medium.
- Treat Cells: Add the MAX-10181 dilutions to the wells and incubate for 48 hours.[3]
- Measure Viability:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time.
 - Measure the absorbance or luminescence using a plate reader.

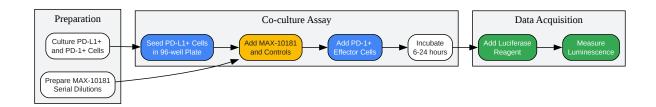
Visualizations





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Caption: Signaling pathway of MAX-10181 action.



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Caption: Workflow for the PD-1/PD-L1 blockade assay.



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